Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine
Description
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine (CAS: 240417-00-9) is a monodentate phosphine ligand with the molecular formula C26H24NP and a molecular weight of 381.45 g/mol . Its structure features a biphenyl backbone substituted with a methyl group at the 2'-position and two tert-butyl groups attached to the phosphorus atom at the 2-position of the biphenyl ring. This ligand is valued in transition-metal catalysis for its steric bulk and electron-donating properties, which enhance catalytic activity and selectivity in cross-coupling reactions. Evidence from synthesis protocols indicates that its oxide derivative, this compound oxide, exhibits a melting point of 158–162°C, suggesting moderate thermal stability .
Properties
IUPAC Name |
ditert-butyl-[2-(2-methylphenyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29P/c1-16-12-8-9-13-17(16)18-14-10-11-15-19(18)22(20(2,3)4)21(5,6)7/h8-15H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJONYAVMBYXBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370586 | |
| Record name | Di-tert-butyl(2'-methyl[1,1'-biphenyl]-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255837-19-5 | |
| Record name | 2-(Di-tert-butylphosphino)-2′-methyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=255837-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl(2'-methyl[1,1'-biphenyl]-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphine, bis(1,1-dimethylethyl)(2'-methyl[1,1'-biphenyl]-2-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine is synthesized through a multi-step process involving the reaction of 2-bromotoluene with tert-butyl lithium, followed by the addition of chlorodiphenylphosphine. The reaction conditions typically involve low temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
tBuMePhos enhances catalytic efficiency in cross-coupling reactions by stabilizing Pd(0) intermediates. Key applications include:
Suzuki-Miyaura Coupling
tBuMePhos facilitates aryl-aryl bond formation between aryl halides and boronic acids. A representative example:
| Substrates | Conditions | Yield | Source |
|---|---|---|---|
| 4-Formylphenylboronic acid + aryl bromide | Pd(OAc)₂, KF, THF, 30°C, 24 h | 63% | |
| 4-Formylphenylboronic acid + aryl bromide | Pd(OAc)₂, KF, THF, reflux, 5 h | 60% |
The ligand’s steric bulk prevents catalyst aggregation, improving turnover numbers .
Buchwald-Hartwig Amination
tBuMePhos enables C–N bond formation in aryl halide amination. For example:
- Coupling of 2-bromothiophene with bis(4′-hexyloxybiphenyl)amine in toluene at 120°C achieved 30% yield using Pd(dba)₃/tBuMePhos .
Gold-Catalyzed Reactions
tBuMePhos forms stable complexes with Au(I), enabling catalytic cycles in hydrosilylation and alkyne activation. For instance:
- Light-responsive dynamic gels were synthesized via Au(I)/tBuMePhos-mediated hydrosilylation, showcasing reversible expansion/contraction .
Mechanistic Insights
The ligand’s steric and electronic properties influence reaction pathways:
- Steric effects : tert-butyl groups restrict coordination sites, favoring monodentate binding and preventing undesired side reactions .
- Electronic modulation : The biphenyl moiety enhances π-backbonding to metal centers, stabilizing low-oxidation-state intermediates .
Comparative Reactivity
tBuMePhos outperforms similar ligands in challenging substrates:
| Ligand | Reaction Type | Relative Efficiency |
|---|---|---|
| tBuMePhos | Suzuki coupling | 63% yield |
| Di-isopropylbiphenylphosphine | Suzuki coupling | 45% yield |
| PPh₃ | Buchwald-Hartwig | <20% yield |
This superiority stems from its balanced steric demand and electron-donating capacity .
Scientific Research Applications
Coordination Chemistry
Chelating Ligand Properties
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine acts as a chelating ligand, coordinating with metal centers through both the phosphorus atom and a biphenyl carbon atom. This dual coordination enhances the stability of metal complexes and influences their reactivity. The bulky tert-butyl groups create a steric environment that modulates the coordination sphere of the metal, allowing for selective binding of substrates.
Table 1: Comparison of Phosphine Ligands
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Di-tert-butylphosphine | Two tert-butyl groups | Simpler structure without biphenyl moiety |
| 2-(Di-tert-butylphosphino)biphenyl | Biphenyl core | Lacks methyl substitution on biphenyl |
| Di-isopropyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine | Isopropyl groups instead of tert-butyl | Different steric hindrance effects |
Catalytic Applications
Catalysis in Organic Reactions
The steric bulk provided by this compound significantly affects the reactivity and selectivity of metal catalysts. It has been utilized in various catalytic processes, including:
- Suzuki-Miyaura Coupling Reactions : This compound has shown effectiveness in facilitating C-C bond formation through Suzuki-Miyaura coupling. Its ability to stabilize palladium complexes enhances reaction yields and selectivity.
- C-F Bond Activation : Studies have demonstrated its utility in activating C-F bonds, which is crucial for synthesizing fluorinated compounds. The unique sterics of tBuMePhos allow for efficient activation pathways that are not achievable with other ligands.
Case Studies
Case Study 1: Palladium-Catalyzed Reactions
In a study published in ResearchGate, this compound was employed in palladium-catalyzed reactions aimed at C-F bond activation. The reaction conditions were optimized to achieve high yields with minimal byproducts, demonstrating the ligand's effectiveness in promoting desired reaction pathways .
Case Study 2: Aza-Darzens Reaction
Another significant application was observed in the asymmetric Aza-Darzens reaction where tBuMePhos was used as a ligand to promote enantioselective transformations. The study highlighted how the steric properties of the ligand influenced the selectivity and efficiency of the reaction .
Mechanism of Action
The mechanism by which Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine exerts its effects involves the coordination of the phosphine ligand to a metal center, such as palladium. This coordination facilitates the activation of the metal center, enabling it to participate in various catalytic cycles. The molecular targets include organic substrates that undergo transformations like amination, coupling, and reduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphine ligands with biphenyl backbones are widely used in catalysis. Below is a comparative analysis of Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine with structurally analogous ligands:
Structural and Electronic Properties
Steric and Electronic Effects
- Steric Bulk : this compound has intermediate steric hindrance compared to JohnPhos (less bulky) and tBuBrettphos (highly bulky). The tert-butyl groups provide sufficient steric protection to stabilize metal centers without overwhelming reactivity .
- Electronic Donation: The tert-butyl substituents are strong electron donors, making this ligand more electron-rich than JohnPhos but less so than S-Phos, which incorporates electron-donating methoxy groups .
Catalytic Performance
- Oxidation Stability : The oxide derivative of this compound (melting point 158–162°C) is more thermally stable than simpler phosphine oxides, which aligns with trends observed in bulkier ligands .
Commercial Availability and Purity
Biological Activity
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine, commonly referred to as tBuMePhos, is a phosphine ligand notable for its bulky tert-butyl groups and a biphenyl moiety. This unique structure not only influences its chemical properties but also its biological activity, particularly in the context of coordination chemistry and catalysis.
- Chemical Formula : CHP
- Molecular Weight : 312.435 g/mol
- CAS Number : 255837-19-5
The compound features a phosphine group that can coordinate with transition metals, forming stable metal complexes. The steric hindrance provided by the tert-butyl groups enhances its selectivity and reactivity in various catalytic processes.
1. Toxicity and Safety
This compound is classified as an irritant, particularly upon contact with skin and eyes. Laboratory safety protocols must be strictly followed when handling this compound to prevent adverse effects .
2. Role as a Ligand
As a chelating ligand, tBuMePhos binds to metal centers through both the phosphorus atom and a carbon atom from the biphenyl group. This dual coordination can significantly influence the biological activity of metal complexes formed with tBuMePhos, enhancing their efficacy in various reactions .
1. Catalytic Applications
Recent studies have shown that tBuMePhos is effective in promoting reactions involving transition metals. For instance, it has been utilized in bimetallic catalysis to synthesize nitrogen heterocycles, demonstrating its ability to enhance reaction rates and selectivity . The following table summarizes some catalytic applications:
| Reaction Type | Metal Used | Outcome |
|---|---|---|
| C−H Activation | Rh(III) | Enhanced selectivity |
| Cyclization of Nitrogen Heterocycles | Ag(I) | Improved reaction efficiency |
| Monofluoroalkylation | Various | Notable stereoselectivity |
Case Study 1: Metal Complex Stability
A study investigated the stability of metal complexes formed with tBuMePhos under physiological conditions. The results indicated that these complexes maintained structural integrity and exhibited catalytic activity similar to their non-phosphine counterparts, suggesting potential for therapeutic applications .
Case Study 2: Immunomodulatory Effects
Although not directly linked to tBuMePhos, related phosphine compounds have shown immunomodulatory effects by influencing macrophage activation pathways. These findings open avenues for exploring tBuMePhos in immunological research .
Q & A
Q. What are the standard synthetic routes and characterization methods for Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine?
Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling or ligand substitution reactions. For example, aryl halides may react with tert-butylphosphine derivatives under inert conditions. Key characterization includes:
- Nuclear Magnetic Resonance (NMR): NMR is critical to confirm phosphine coordination (δ ≈ 20–30 ppm for bulky phosphines) .
- High-Performance Liquid Chromatography (HPLC): Purity (>98%) is verified using reverse-phase HPLC with UV detection, as noted in supplier protocols .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., 424.64 g/mol for C₂₉H₄₅P) .
Q. How does this phosphine ligand enhance palladium-catalyzed cross-coupling reactions?
Methodological Answer: The ligand’s steric bulk (from tert-butyl and biphenyl groups) stabilizes low-coordinate palladium intermediates, accelerating oxidative addition and transmetallation steps in Suzuki-Miyaura couplings. For example:
- Steric Parameters: The Tolman Cone Angle (~170–180°) reduces undesired side reactions by shielding the metal center .
- Electronic Effects: Electron-donating substituents increase electron density on palladium, improving catalytic turnover in aryl-aryl bond formations .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in catalytic efficiency between Di-tert-butyl(2'-methyl-biphenyl)phosphine and analogous ligands?
Methodological Answer: Contradictions in catalytic activity (e.g., turnover numbers or substrate scope) arise from ligand-specific steric/electronic profiles. Comparative studies should:
- Conduct Kinetic Studies: Monitor reaction rates using in situ NMR or stopped-flow techniques to identify rate-limiting steps .
- Perform DFT Calculations: Compare transition-state energies for oxidative addition or reductive elimination steps. For instance, bulkier ligands may slow transmetallation but improve selectivity .
- Analyze Crystal Structures: X-ray diffraction of palladium complexes reveals bond distances and angles critical to reactivity .
Q. How can ligand modifications optimize stability under harsh reaction conditions (e.g., high temperatures or acidic media)?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Assess decomposition temperatures; Di-tert-butyl(2'-methyl-biphenyl)phosphine shows stability up to 150°C, but methoxy or electron-withdrawing groups may enhance thermal resistance .
- Accelerated Aging Studies: Expose the ligand to acidic/basic conditions and monitor degradation via LC-MS. For example, tert-butyl groups resist hydrolysis better than cyclohexyl substituents .
- Ligand Recycling: Test recoverability after catalysis using column chromatography or solvent extraction .
Q. What are the limitations of this ligand in enantioselective catalysis, and how can they be addressed?
Methodological Answer:
- Chiral Modifications: Introduce chiral auxiliaries (e.g., ferrocenyl groups) to the biphenyl backbone, as seen in related ligands (e.g., "JosiPhos" derivatives) .
- Screening Chiral Additives: Co-catalysts like chiral amines may induce asymmetry in prochiral substrates.
- X-ray Absorption Spectroscopy (XAS): Probe palladium-ligand coordination geometry to identify non-productive binding modes .
Data Contradiction Analysis
Q. Why do some studies report conflicting catalytic activities for this ligand in gold(I)-catalyzed [2+2] cycloadditions?
Methodological Answer: Discrepancies may stem from:
- Substrate Scope: Electron-deficient alkynes/alkenes require higher ligand loadings (5–10 mol%) compared to electron-rich counterparts .
- Counterion Effects: Chloride vs. triflate counterions in gold complexes alter electrophilicity and reaction rates.
- Solvent Polarity: Dichloromethane (ε = 8.9) vs. toluene (ε = 2.4) affects ligand dissociation and catalytic turnover .
Comparative Ligand Studies
Q. How does Di-tert-butyl(2'-methyl-biphenyl)phosphine compare to S-PHOS (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in C–N coupling reactions?
Methodological Answer:
- Steric vs. Electronic Trade-offs: S-PHOS’s methoxy groups enhance electron donation but reduce steric bulk, favoring smaller substrates.
- Reaction Screening: Parallel Buchwald-Hartwig aminations under identical conditions (e.g., 100°C, 12 h) show >90% yield with S-PHOS for aryl chlorides vs. 70–80% with the tert-butyl variant .
- Computational Modeling: Compare Pd–N bond strengths and charge distribution using B3LYP/6-31G* methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
